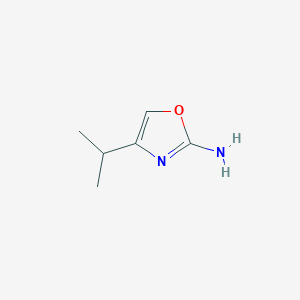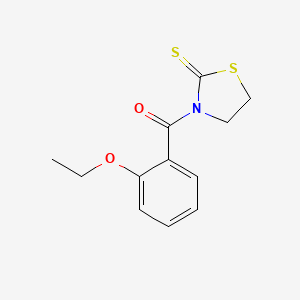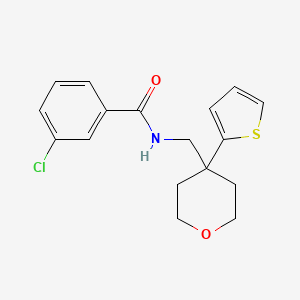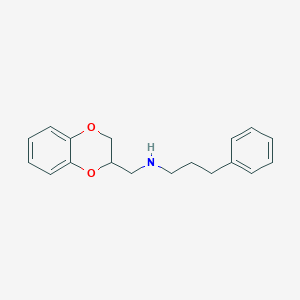
4-Isopropyl-oxazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyloxazol-2-amine is a heterocyclic compound with the molecular formula C₆H₁₀N₂O. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Wissenschaftliche Forschungsanwendungen
4-Isopropyloxazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Industrial Applications: It is employed in the development of agrochemicals and materials science for the production of polymers and other advanced materials
Wirkmechanismus
Target of Action
These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .
Mode of Action
Oxazole derivatives can act as agonists or antagonists at their targets, modulating their activity and resulting in various biological effects .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
In general, the pharmacokinetics of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
Oxazole derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “4-Isopropyloxazol-2-amine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Biochemische Analyse
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These effects suggest that oxazole derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Isopropyloxazol-2-amine at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects observed at high doses .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The distribution of a drug is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The subcellular localization of 4-Isopropyloxazol-2-amine is currently unknown. The subcellular location generally concerns the mature protein. When specific alternative products have a specific location, that is clearly indicated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyloxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-Isopropyloxazol-2-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyloxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A simpler analog with a similar ring structure but without the isopropyl and amine substituents.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions within the ring.
Benzoxazole: A fused ring system containing both benzene and oxazole rings.
Uniqueness
4-Isopropyloxazol-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
4-propan-2-yl-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHEPKTAHGOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475103.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2475104.png)
![1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/new.no-structure.jpg)

![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)
![2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2475111.png)

![11-[4-[(E)-(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B2475115.png)




![3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2475122.png)

